Dehydronantenine
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Overview
Description
Dehydronantenine is a naturally occurring alkaloid found in the plant Nandina domestica Thunb. It is a member of the aporphine alkaloid family and has been studied for its various biological activities, including cytotoxic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dehydronantenine can be synthesized through the dehydrogenation of nantenine, another alkaloid found in Nandina domestica. The dehydrogenation process typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it is likely to involve similar dehydrogenation processes as those used in laboratory synthesis. The scalability of these methods would depend on the availability of raw materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Dehydronantenine primarily undergoes dehydrogenation reactions, where hydrogen atoms are removed from the molecule. This process can be catalyzed by various oxidizing agents .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Conditions: Controlled temperature and pH to ensure selective dehydrogenation
Major Products
The major product of this compound reactions is typically the oxidized form of the molecule, which can exhibit different biological activities compared to its reduced form .
Scientific Research Applications
Chemistry: Used as a model compound for studying dehydrogenation reactions and the synthesis of other alkaloids.
Biology: Investigated for its cytotoxic effects on various cancer cell lines, including melanoma and leukemia.
Medicine: Potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of dehydronantenine involves its interaction with cellular enzymes and receptors. It is believed to exert its cytotoxic effects by interfering with the normal function of cellular proteins, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the respiratory chain and dehydrogenase enzymes .
Comparison with Similar Compounds
Similar Compounds
Nantenine: The precursor to dehydronantenine, also found in Nandina domestica.
Glaucine: Another aporphine alkaloid with similar biological activities.
Dehydrocorydaline: A related alkaloid with cytotoxic properties.
Uniqueness
This compound is unique due to its specific dehydrogenation process and its distinct biological activities. While similar compounds like nantenine and glaucine share some properties, this compound’s specific interactions with cellular enzymes set it apart .
Properties
CAS No. |
55898-15-2 |
---|---|
Molecular Formula |
C20H19NO4 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
18,19-dimethoxy-13-methyl-5,7-dioxa-13-azapentacyclo[10.7.1.02,10.04,8.016,20]icosa-1,3,8,10,12(20),16,18-heptaene |
InChI |
InChI=1S/C20H19NO4/c1-21-5-4-11-7-17(22-2)20(23-3)19-13-9-16-15(24-10-25-16)8-12(13)6-14(21)18(11)19/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
WJGFWJOXVNVISL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C4C=C5C(=CC4=CC1=C23)OCO5)OC)OC |
Origin of Product |
United States |
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